molecular formula C18H16FNO3S B2773030 N-(2,2-di(furan-2-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 2191267-00-0

N-(2,2-di(furan-2-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No. B2773030
CAS RN: 2191267-00-0
M. Wt: 345.39
InChI Key: UEFICKZIBPVTIW-UHFFFAOYSA-N
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Description

N-(2,2-di(furan-2-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide, also known as DFE-1, is a novel compound that has shown promising results in scientific research. It is a thioacetamide derivative that has been synthesized through a multi-step process, and its potential applications in the field of medicine have been studied extensively.

Scientific Research Applications

Heteroaromatic Decarboxylative Reactions

  • Decarboxylative Claisen Rearrangement : Furan-2-ylmethyl compounds, similar to N-(2,2-di(furan-2-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide, have been studied for their decarboxylative Claisen rearrangement reactions. This process yields 2,3-disubstituted heteroaromatic products, highlighting the compound's potential in synthetic organic chemistry (Craig et al., 2005).

Synthesis of Acetamide Derivatives

  • One-Pot Synthesis : N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives have been synthesized using a one-pot method. This study demonstrates the compound's utility in creating environmentally friendly and efficient syntheses (Raju et al., 2022).

Anticonvulsant Activity

  • Anticonvulsant Properties : Studies have explored the anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives. These compounds, including ones with furan-2-yl groups, showed significant activity against seizures in mice (Kohn et al., 1993).

Materials Science and Pharmaceuticals

  • Thiophene Derivatives : Thiophene, a key structural component in this compound, has broad applications in material science and pharmaceuticals. Studies have reported on its diverse biological activities and utilization in solar cells and organic transistors (Nagaraju et al., 2018).

Photocyclisation Reactions

  • Photocyclisation in Synthesis : Ethylene acetal of furan-based compounds, similar to the furan component in this compound, has been used in acid-catalyzed photocyclisation reactions for synthesizing insecticidal esters (Barton et al., 1971).

Anticancer Potential

  • VEGFR-2 and EGFR Inhibition : A derivative with structural similarities to this compound has shown potential as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, indicating its possible use in cancer treatment (Riadi et al., 2021).

properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S/c19-13-5-7-14(8-6-13)24-12-18(21)20-11-15(16-3-1-9-22-16)17-4-2-10-23-17/h1-10,15H,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFICKZIBPVTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)CSC2=CC=C(C=C2)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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